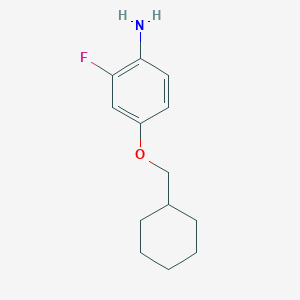

4-(Cyclohexylmethoxy)-2-fluoroaniline

Description

Properties

IUPAC Name |

4-(cyclohexylmethoxy)-2-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQZVANBKXCQNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=CC(=C(C=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylmethoxy)-2-fluoroaniline typically involves the following steps:

Starting Materials: The synthesis begins with 2-fluoroaniline and cyclohexylmethanol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

Reaction Process: The cyclohexylmethanol is first converted to its corresponding halide (e.g., cyclohexylmethyl chloride) using a halogenating agent like thionyl chloride. The resulting halide is then reacted with 2-fluoroaniline in the presence of the base to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography or crystallization may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclohexylmethoxy)-2-fluoroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce the nitro group, if present, to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as iron powder and hydrochloric acid (HCl) are often used.

Substitution: Typical reagents include halogenating agents like bromine (Br2) and chlorinating agents like phosphorus trichloride (PCl3).

Major Products Formed:

Oxidation Products: Oxidation can yield 4-(cyclohexylmethoxy)-2-fluorobenzoic acid.

Reduction Products: Reduction can lead to the formation of this compound.

Substitution Products: Substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

4-(Cyclohexylmethoxy)-2-fluoroaniline has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in biological studies to investigate its effects on cellular processes.

Medicine: It has potential therapeutic applications, including the development of new drugs.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 4-(Cyclohexylmethoxy)-2-fluoroaniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(Cyclohexylmethoxy)-2-fluoroaniline are compared below with five analogs, focusing on substituent effects, synthetic routes, and biological relevance.

Table 1: Structural and Functional Comparison

Structural and Electronic Effects

- Cyclohexylmethoxy vs. Cyclopentylpropyl : The cyclohexylmethoxy group in the target compound is an ether-linked aliphatic substituent, offering moderate steric hindrance and lipophilicity. In contrast, 4-(3-Cyclopentylpropyl)-2-fluoroaniline (–2) has a flexible alkyl chain, which may improve membrane permeability but reduce target specificity .

- Trifluoromethyl vs. This substitution could enhance metabolic stability but may reduce solubility .

Physicochemical Properties

- Lipophilicity: The cyclohexylmethoxy group increases logP compared to shorter-chain analogs (e.g., 4-(3-Cyclopentylpropyl)-2-fluoroaniline).

- Boiling Point: Predicted boiling points for trifluoromethyl analogs (351°C, ) are higher than those of non-fluorinated derivatives, reflecting increased molecular weight and polarity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Cyclohexylmethoxy)-2-fluoroaniline, and how can reaction conditions be optimized for higher yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting a cyclohexylmethoxy-containing intermediate (e.g., 6-(cyclohexylmethoxy)-2-fluoro-9H-purine) with an aniline derivative in the presence of trifluoroacetic acid (TFA) in tetrahydrofuran (THF) or similar solvents. Optimizing stoichiometry, temperature (e.g., 60–80°C), and catalyst (e.g., TFA) can improve yields, as demonstrated in analogous syntheses yielding 17–50% . Purification via column chromatography or recrystallization enhances purity.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions. For example, cyclohexylmethoxy protons appear as multiplets at δ 3.2–3.6 ppm, while aromatic protons show coupling patterns specific to fluorine substitution .

- IR : Stretching vibrations for C-O (1100–1250 cm) and NH (3300–3500 cm) validate functional groups .

- LCMS/HRMS : Confirm molecular weight (e.g., [M+H] peaks) and isotopic patterns for fluorine .

Q. How does the cyclohexylmethoxy group influence the compound's solubility and formulation in preclinical studies?

- Methodological Answer : The hydrophobic cyclohexylmethoxy group reduces aqueous solubility but enhances lipid bilayer permeability. Solubility can be improved using co-solvents (e.g., DMSO, ethanol) or cyclodextrin complexes. Stability studies in buffers (pH 1–9) and simulated biological fluids are critical for formulation design .

Advanced Research Questions

Q. What mechanistic insights explain isomerization or protonation equilibria of this compound under varying electric fields or pH conditions?

- Methodological Answer : High kinetic energy ion mobility spectrometry (HiKE-IMS) reveals protonation sites and isomerization dynamics. For example, para-protonated structures dominate at high reduced electric fields (ERR/N > 60 Td), while equilibrium between N-protonated and hydronium-clustered forms occurs at low fields. pH-dependent studies (2–12) coupled with DFT modeling can predict stability .

Q. How can computational modeling predict the bioactivity of this compound derivatives as kinase inhibitors?

- Methodological Answer : Docking studies (e.g., AutoDock Vina) against TGF-β type I receptor kinase (ALK5) identify key interactions: the fluorine atom enhances binding affinity via halogen bonding, while the cyclohexylmethoxy group occupies hydrophobic pockets. QSAR models correlate substituent effects (e.g., electron-withdrawing groups) with IC values, validated by in vitro kinase assays .

Q. What experimental strategies resolve contradictions in reported synthetic yields or biological activity data for this compound?

- Methodological Answer : Systematic variation of reaction parameters (e.g., solvent polarity, catalyst loading) identifies optimal conditions. For biological data, orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) distinguish artifacts from true activity. Meta-analysis of published protocols highlights reproducibility challenges in fluorine-containing intermediates .

Q. What microbial degradation pathways are plausible for this compound, and how can biodegradation be assessed?

- Methodological Answer : Enrichment cultures with activated sludge isolate degraders (e.g., Pseudomonas spp.). GC-MS or HPLC tracks metabolite formation (e.g., dealkylated or dehalogenated products). Fluorine’s electronegativity slows degradation compared to non-halogenated analogs, requiring adapted microbial consortia .

Q. How does the compound’s thermal stability impact its storage and application in high-temperature reactions?

- Methodological Answer : Thermogravimetric analysis (TGA) shows decomposition onset temperatures (e.g., ~200°C). Differential scanning calorimetry (DSC) detects phase transitions. Storage under inert atmospheres (N) at −20°C prevents oxidative degradation, critical for long-term stability in drug discovery workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.